molecular formula C10H6F12O2 B14645416 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate CAS No. 51855-39-1

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate

Cat. No.: B14645416
CAS No.: 51855-39-1
M. Wt: 386.13 g/mol
InChI Key: SCYOYBNXEWFQHR-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various industrial applications, particularly in the field of surface coatings and materials science.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate typically involves the reaction of heptafluorobutyric acid with prop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the synthesis process and achieve high purity levels.

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions may yield partially fluorinated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of fluorinated polymers and copolymers, which are essential in creating materials with unique properties such as low surface energy and high thermal stability.

    Biology: The compound is utilized in the development of bio-compatible coatings for medical devices, enhancing their performance and longevity.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where its hydrophobic nature can be leveraged to improve the solubility and stability of certain pharmaceuticals.

    Industry: It is employed in the production of high-performance coatings for textiles, electronics, and automotive applications, providing resistance to water, oil, and other contaminants.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate exerts its effects is primarily through its interaction with surfaces at the molecular level. The fluorine atoms create a highly hydrophobic surface, which repels water and other polar substances. This property is exploited in various applications to create non-stick, anti-fouling, and protective coatings. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds, which contribute to the compound’s stability and resistance to degradation.

Comparison with Similar Compounds

Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate stands out due to its unique combination of hydrophobicity and chemical stability. Similar compounds include:

    1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexyl acrylate: Used in similar applications but with slightly different properties due to the shorter carbon chain.

    1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptyl methacrylate: Another fluorinated monomer with applications in surface coatings and polymer synthesis. The uniqueness of this compound lies in its specific molecular structure, which provides an optimal balance of hydrophobicity and reactivity for various industrial and research applications.

Properties

CAS No.

51855-39-1

Molecular Formula

C10H6F12O2

Molecular Weight

386.13 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,7,7,7-dodecafluoroheptyl prop-2-enoate

InChI

InChI=1S/C10H6F12O2/c1-2-5(23)24-10(21,22)9(19,20)8(17,18)7(15,16)4(11)3-6(12,13)14/h2,4H,1,3H2

InChI Key

SCYOYBNXEWFQHR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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